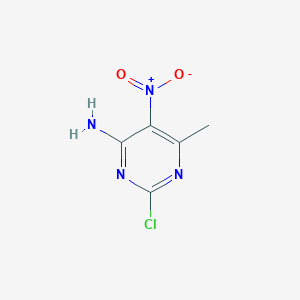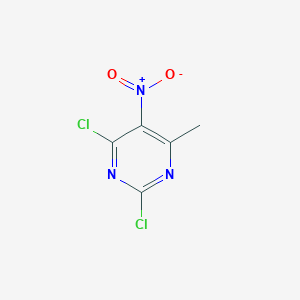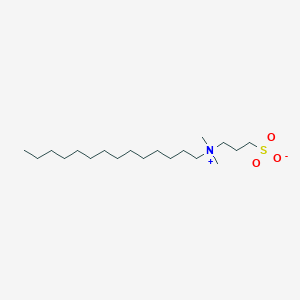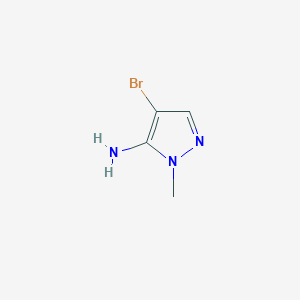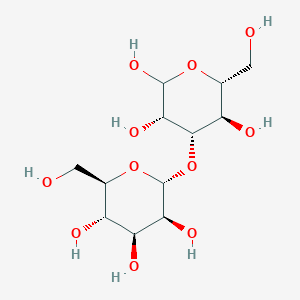
3-O-alfa-D-Manopiranósido-D-manopiranosa
Descripción general
Descripción
3-O-alpha-D-Mannopyranosyl-D-mannopyranose is a carbohydrate molecule of interest in the field of synthetic chemistry and glycoscience. Its synthesis, molecular structure, and chemical properties are pivotal for understanding its interactions and functions in biological systems and potential applications in materials science.
Synthesis Analysis
The synthesis of 3-O-alpha-D-Mannopyranosyl-D-mannopyranose and its derivatives involves several key steps, including the formation of beta-mannosidic linkages and glycosylation reactions. For instance, Kaur and Hindsgaul (1991) described a simple synthesis of octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside, highlighting the formation of the beta-mannosidic linkage by 1-O-alkylation and glycosylation using limiting acetobromomannose (Kaur & Hindsgaul, 1991). This demonstrates the synthetic accessibility of such structures and their potential as substrates in enzymatic assays.
Molecular Structure Analysis
The molecular structure of mannopyranosyl derivatives, including 3-O-alpha-D-Mannopyranosyl-D-mannopyranose, is characterized by specific conformational features and intramolecular hydrogen bonding, as elucidated by X-ray crystallography and NMR spectroscopy. Sheldrick et al. (1984) determined the crystal structure of a related disaccharide, providing insights into the 4C1 conformation and the orientation of sugar residues stabilized by intramolecular hydrogen bonds (Sheldrick, Mackie, & Akrigg, 1984).
Chemical Reactions and Properties
Chemical reactions involving 3-O-alpha-D-Mannopyranosyl-D-mannopyranose often focus on glycosylation and the introduction of functional groups to alter its physical and chemical properties. The synthesis and characterization of derivatives, such as those reported by Crich and Xu (2007), demonstrate the importance of protecting groups and stereochemistry in achieving high selectivity and yield in glycosylation reactions (Crich & Xu, 2007).
Physical Properties Analysis
The physical properties of 3-O-alpha-D-Mannopyranosyl-D-mannopyranose derivatives, including solubility, melting points, and crystalline structure, are crucial for their practical applications. These properties are influenced by the molecular structure and the presence of functional groups.
Chemical Properties Analysis
The chemical properties, such as reactivity towards acids, bases, and various reagents, are determined by the glycosidic linkages and the configuration of the mannopyranosyl units. Studies like those by Warren and Jeanloz (1975) on the synthesis and hydrolysis of polyisoprenyl alpha-D-mannopyranosyl mono- and pyrophosphate diesters provide valuable information on the stability and reactivity of these compounds (Warren & Jeanloz, 1975).
Aplicaciones Científicas De Investigación
Estudios Estructurales en Mananos de Levadura
Los mananos de levadura, que contienen unidades de D-manopiranosa unidas tanto en α como en β, se han estudiado por sus propiedades estructurales . La investigación encontró que el manano de Pichia pastoris probablemente tiene una cadena principal de α-(1+6)-D-manopiranósido sustituida en las posiciones 2 con una proporción sustancial de 0-α-D-manopiranósido-(1+2)-O-(3-β-manopiranósido-(1+2)-0-(3-β-manopiranósido- (1 ->2) - 0 -α-manopiranósido cadenas laterales . Esta investigación proporciona información valiosa sobre las propiedades estructurales de los mananos de levadura y sus aplicaciones potenciales.
Preparación de Trisacáridos de Manosa Ramificados en 3,6
Se ha informado un método altamente eficiente y regioselectivo para la isopropilidenación directa 2,3-O de α-D-manopiranósidos . Este método se utilizó para preparar un trisacárido de α-D-manósido ramificado en 3,6 con un rendimiento total del 50,4% utilizando p-nitrofenil 2,3-O-isopropilideno-α-D-manopiranósido como material de partida . Esta investigación abre nuevas posibilidades para la síntesis de carbohidratos complejos.
Síntesis de Derivados que Contienen Manosa
Los 2,3-O-isopropilideno-α-D-manopiranósidos son bloques de construcción importantes en la síntesis de derivados que contienen manosa . Estos derivados tienen una amplia gama de aplicaciones en diversos campos, incluida la industria farmacéutica, alimentaria y bioquímica.
Estudios Taxonómicos
Se han estudiado los espectros de resonancia magnética protónica (p.m.r.) de los mananos y galactomananos de levadura y se han utilizado en estudios estructurales y taxonómicos . Las señales de campo alto fueron de interés ya que sugerían unidades de β-D-piranósido . Esta investigación contribuye a nuestra comprensión de la taxonomía de las levaduras y otros organismos.
Procesos Biológicos
Se ha encontrado que muchos carbohidratos aislados de productos naturales, incluidos los compuestos que contienen manosa, están involucrados en una amplia gama de procesos biológicos .
Síntesis de Oligosacáridos
El residuo isopropilideno es uno de los grupos protectores que se utilizan con frecuencia en la síntesis de oligosacáridos para la protección temporal de grupos hidroxilo . Esta investigación tiene implicaciones significativas para la síntesis de oligosacáridos, que son importantes en diversos campos, incluida la bioquímica, la medicina y la ciencia de los alimentos.
Mecanismo De Acción
Target of Action
The primary target of 3-O-alpha-D-Mannopyranosyl-D-mannopyranose is an enzyme known as 3-O-alpha-D-mannopyranosyl-alpha-D-mannopyranose xylosylphosphotransferase . This enzyme plays a crucial role in the biochemical pathways of certain organisms, including Cryptococcus neoformans .
Mode of Action
3-O-alpha-D-Mannopyranosyl-D-mannopyranose interacts with its target enzyme by serving as a substrate. The enzyme catalyzes a chemical reaction involving 3-O-alpha-D-Mannopyranosyl-D-mannopyranose and UDP-xylose, resulting in the formation of UMP and 3-O-(6-O-alpha-D-xylosylphospho-alpha-D-mannopyranosyl)-alpha-D-mannopyranose . This reaction requires the presence of Mn 2+ for activity .
Biochemical Pathways
The biochemical pathway affected by this compound involves the transfer of a xylose molecule from UDP-xylose to 3-O-alpha-D-Mannopyranosyl-D-mannopyranose, catalyzed by the target enzyme . This reaction is part of a larger pathway that contributes to the synthesis of complex carbohydrates in certain organisms .
Action Environment
The action, efficacy, and stability of 3-O-alpha-D-Mannopyranosyl-D-mannopyranose can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules or ions, such as Mn 2+ which is required for the activity of its target enzyme .
Propiedades
IUPAC Name |
(3S,4S,5R,6R)-6-(hydroxymethyl)-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9+,10+,11?,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGJYVCQYDKYDW-VXSGSMIHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H]2[C@@H]([C@H](OC([C@H]2O)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401283142 | |
| Record name | 3-O-αlpha-D-Mannopyranosyl-D-mannopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401283142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23745-85-9 | |
| Record name | 3-O-α-D-Mannopyranosyl-D-mannopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23745-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3alpha-Mannobiose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023745859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-O-αlpha-D-Mannopyranosyl-D-mannopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401283142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3.ALPHA.-MANNOBIOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YP9VS8BNU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the structural characterization of 3α-Mannobiose?
A1: 3α-Mannobiose, also known as 3-O-α-D-Mannopyranosyl-D-mannopyranose, is a disaccharide composed of two mannose units linked by an α(1→3) glycosidic bond. While specific spectroscopic data is not provided in the abstracts, the molecular formula and weight can be deduced as C12H22O11 and 342.3 g/mol, respectively.
Q2: How does 3α-Mannobiose interact with biological targets?
A2: One study investigates the interaction of 3α-Mannobiose with a lectin from the plant Medicago evoluta []. Lectins are proteins that bind specifically to carbohydrates. This interaction suggests that 3α-Mannobiose could play a role in biological recognition processes. Further research is needed to fully understand the downstream effects of this interaction.
Q3: How does 3α-Mannobiose compare to other disaccharides in terms of fragmentation patterns?
A3: Research utilizing Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry highlighted differences in fragmentation patterns between 3α-Mannobiose and its isomer, 2α-Mannobiose, which differs in the position of the glycosidic linkage []. This suggests that the specific linkage type influences the energy required for fragmentation and can provide valuable structural information.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[Bromoacetamido]tetramethylrhodamine](/img/structure/B14197.png)
![6-[Bromoacetamido]tetramethylrhodamine](/img/structure/B14198.png)

